molecular formula C14H11ClN4 B12705333 4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl- CAS No. 284681-98-7

4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl-

Cat. No.: B12705333
CAS No.: 284681-98-7
M. Wt: 270.72 g/mol
InChI Key: FUPHLHIHRDDOKY-UHFFFAOYSA-N
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Description

4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl- is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with chlorine and naphthalenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl- typically involves the chlorination of 4,6-diaminopyrimidine followed by the introduction of the naphthalenyl group. One common method involves the reaction of 4,6-diaminopyrimidine with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position. The resulting intermediate is then reacted with 1-naphthylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl- involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-pyrimidinediamine: Shares the pyrimidine core but lacks the naphthalenyl group.

    4,6-Diaminopyrimidine: Lacks both the chlorine and naphthalenyl substitutions.

    Naphthylamine derivatives: Contain the naphthalenyl group but differ in the heterocyclic core.

Uniqueness

4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl- is unique due to the combination of the pyrimidine core with chlorine and naphthalenyl substitutions. This structural arrangement imparts distinct electronic and steric properties, enhancing its reactivity and specificity in various applications.

Properties

CAS No.

284681-98-7

Molecular Formula

C14H11ClN4

Molecular Weight

270.72 g/mol

IUPAC Name

2-chloro-4-N-naphthalen-1-ylpyrimidine-4,6-diamine

InChI

InChI=1S/C14H11ClN4/c15-14-18-12(16)8-13(19-14)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H3,16,17,18,19)

InChI Key

FUPHLHIHRDDOKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=C3)N)Cl

Origin of Product

United States

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